Dermorphin

Description

This compound has been reported in Agalychnis callidryas with data available.

opiate-like peptide present in amphibian skin

Properties

IUPAC Name |

(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H50N8O10/c1-23(44-37(55)29(41)18-25-9-13-27(50)14-10-25)36(54)46-30(19-24-6-3-2-4-7-24)38(56)43-21-34(52)45-31(20-26-11-15-28(51)16-12-26)40(58)48-17-5-8-33(48)39(57)47-32(22-49)35(42)53/h2-4,6-7,9-16,23,29-33,49-51H,5,8,17-22,41H2,1H3,(H2,42,53)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,57)/t23-,29+,30+,31+,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZPGIUBXYVUOY-VWGYHWLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H50N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228281 | |

| Record name | Dermorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

802.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77614-16-5 | |

| Record name | Dermorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077614165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dermorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DERMORPHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SEC01B703 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Characterization of Dermorphin in Phyllomedusa Frogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermorphin, a heptapeptide opioid agonist, was first isolated from the skin of South American frogs of the genus Phyllomedusa in the early 1980s.[1][2][3] This technical guide provides a comprehensive overview of the discovery, chemical properties, and pharmacological characteristics of this compound. It details the experimental methodologies for its isolation and characterization, presents quantitative data on its receptor binding affinities, and illustrates its biosynthetic and signal transduction pathways. A unique feature of this compound is the presence of a D-alanine residue at the second position, a result of a post-translational modification, which is crucial for its high potency and selectivity as a µ-opioid receptor agonist.[4][5]

Introduction

In 1981, Vittorio Erspamer's research group reported the discovery of a potent opioid peptide from the skin of the frog Phyllomedusa sauvagei.[6] This peptide, named this compound, exhibited exceptionally high analgesic activity, far exceeding that of morphine.[3] Its discovery opened a new chapter in opioid research, highlighting the rich biodiversity of amphibian skin as a source of novel bioactive compounds. This guide serves as a technical resource for researchers interested in the fundamental science and potential therapeutic applications of this compound and its analogs.

Chemical and Physical Properties

This compound is a heptapeptide with the amino acid sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂.[6] The presence of D-alanine, as opposed to the more common L-alanine, is a key structural feature that contributes to its remarkable potency and resistance to enzymatic degradation.[7]

| Property | Value |

| Molecular Formula | C₄₀H₅₀N₈O₁₀ |

| Molecular Weight | 802.88 g/mol |

| Amino Acid Sequence | Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ |

| Key Feature | Contains a D-alanine residue at position 2 |

Experimental Protocols

Isolation and Purification of this compound from Phyllomedusa Skin

Protocol Details:

-

Mass Spectrometry: The molecular weight of the purified peptide is determined using mass spectrometry techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Amino Acid Analysis: The peptide is hydrolyzed into its constituent amino acids, which are then quantified to determine the amino acid composition.

-

Edman Degradation: The primary sequence of the peptide is determined by sequential removal and identification of amino acid residues from the N-terminus.

-

Stereochemical Analysis: The configuration of the alanine residue is determined by chiral gas chromatography or by comparing the retention time of the native peptide with synthetic versions containing either L- or D-alanine.

Pharmacological Properties

This compound is a highly potent and selective agonist for the µ-opioid receptor. [7]Its analgesic effects are reported to be 30-40 times more potent than morphine. [7]

Opioid Receptor Binding Affinity

The binding affinity of this compound to different opioid receptor subtypes has been quantified using radioligand binding assays. The inhibitory constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

| Opioid Receptor Subtype | Binding Affinity (Ki, nM) |

| µ (mu) | ~0.34 |

| δ (delta) | ~215 |

| κ (kappa) | >10,000 |

Data compiled from various sources.

These data clearly demonstrate the high selectivity of this compound for the µ-opioid receptor.

Biosynthesis of this compound

The presence of a D-amino acid in a peptide from a vertebrate was a groundbreaking discovery. Subsequent research revealed that this compound is synthesized ribosomally as a precursor protein containing L-alanine, which is then converted to D-alanine through a post-translational modification. [4][5] Biosynthetic Pathway of this compound

The enzyme responsible for this L- to D-amino acid isomerization in Phyllomedusa is a peptidyl-aminoacyl-L/D-isomerase. [9][10]This enzyme specifically recognizes the L-alanine residue within the precursor peptide and catalyzes its conversion to D-alanine.

Signal Transduction Pathway

This compound exerts its potent analgesic effects by activating µ-opioid receptors, which are G-protein coupled receptors (GPCRs). Specifically, they couple to inhibitory G-proteins of the Gαi/o family. [11][12] This compound-Induced µ-Opioid Receptor Signaling

The activation of the µ-opioid receptor by this compound initiates the following intracellular events:

-

G-protein Activation: The Gαi/o subunit dissociates from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). [12]3. Modulation of Ion Channels: The Gβγ dimer directly interacts with ion channels. It inhibits voltage-gated Ca²⁺ channels, reducing calcium influx, and activates G-protein-coupled inwardly rectifying K⁺ (GIRK) channels, leading to potassium efflux. [11][13]4. Neuronal Inhibition: The combined effect of decreased cAMP levels, reduced Ca²⁺ influx, and increased K⁺ efflux leads to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability, which underlies the analgesic effect of this compound.

Conclusion

The discovery of this compound in Phyllomedusa frogs was a seminal moment in peptide and opioid research. Its unique D-amino acid configuration and potent, selective µ-opioid receptor agonism have made it a valuable tool for studying opioid pharmacology and a lead compound for the development of novel analgesics. This technical guide has provided a detailed overview of the key scientific aspects of this compound, from its isolation to its mechanism of action, to serve as a valuable resource for the scientific community.

References

- 1. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. dovepress.com [dovepress.com]

- 4. D-alanine in the frog skin peptide this compound is derived from L-alanine in the precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a D-alanine-containing polypeptide precursor for the peptide opioid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino acid composition and sequence of this compound, a novel opiate-like peptide from the skin of Phyllomedusa sauvagei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. A novel series of metazoan L/D peptide isomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substrate specificity of a peptidyl-aminoacyl-l/d-isomerase from frog skin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Enigmatic Path to a Potent Opioid: A Technical Guide to the Biosynthesis of D-Amino Acids in Dermorphin

For Researchers, Scientists, and Drug Development Professionals

Dermorphin, a heptapeptide of amphibian origin, stands out in the realm of opioid peptides for its remarkable potency and selectivity for the µ-opioid receptor, properties conferred by an unusual structural feature: the presence of a D-alanine residue at its second position. This discovery challenged the central dogma of molecular biology, which dictates that ribosomal protein synthesis exclusively utilizes L-amino acids. This technical guide provides an in-depth exploration of the biosynthetic pathway of D-amino acids in this compound, detailing the genetic basis, enzymatic machinery, and post-translational modifications that culminate in this potent natural analgesic.

The Genetic Blueprint: An L-Amino Acid Codon

The journey to understanding D-amino acid incorporation in this compound began with the elucidation of its genetic precursor. Seminal research by Richter et al. (1987) involved the construction and screening of a complementary DNA (cDNA) library from the skin of the frog Phyllomedusa sauvagei, the original source of this compound.[1] Their work conclusively demonstrated that the messenger RNA (mRNA) encoding the this compound precursor contains the codon GCG at the position corresponding to the D-alanine in the mature peptide.[1] This finding was pivotal, as GCG is the standard genetic codon for L-alanine. This provided unequivocal evidence that the D-alanine is not directly incorporated during translation but is the result of a post-translational modification.

The Key Transformation: Post-Translational Isomerization

The conversion of the genetically encoded L-alanine to D-alanine is the central event in the biosynthesis of active this compound. This stereochemical inversion is catalyzed by a specific enzyme known as a peptidyl-aminoacyl L/D-isomerase.

The Isomerase Enzyme

An enzyme capable of catalyzing this L-to-D isomerization has been isolated and characterized from frog skin secretions.[2] This isomerase acts on the L-amino acid residue only after it has been incorporated into the peptide chain. Studies on this and related peptide isomerases have revealed several key characteristics:

-

Cofactor-Independence: The enzymatic activity does not appear to require any cofactors.[3]

-

Substrate Specificity: The isomerase exhibits specificity for the amino acid sequence surrounding the target residue.

-

pH Optimum: The enzyme functions optimally at a pH of approximately 6.5.[2]

The proposed mechanism for the isomerization is a dehydrogenation/hydrogenation stereoinversion, which involves the transient removal and re-addition of the alpha-hydrogen from the amino acid residue.[4]

The Biosynthetic Workflow: From Gene to Active Peptide

The complete biosynthesis of this compound is a multi-step process that begins with the transcription of the prothis compound gene and culminates in the active, D-amino acid-containing heptapeptide.

References

Endogenous Function of Dermorphin in Amphibians: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermorphin, a heptapeptide with potent opioid properties, was first isolated from the skin of South American frogs of the genus Phyllomedusa. This technical guide provides an in-depth overview of the endogenous function of this compound in amphibians, focusing on its physiological roles, the signaling pathways it activates, and the experimental methodologies used for its study. Quantitative data on its biological activity are presented, and detailed protocols for key experiments are outlined to facilitate further research in this area. This document is intended for researchers, scientists, and drug development professionals interested in the unique pharmacology of this amphibian-derived peptide.

Introduction

This compound is a naturally occurring opioid peptide with the amino acid sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂.[1] A remarkable feature of this compound is the presence of a D-alanine residue at the second position, a rarity in animal peptides, which is the result of a post-translational modification of an L-alanine residue encoded by the precursor gene.[1] This peptide is a potent and highly selective agonist for the mu-opioid receptor (MOR), exhibiting significantly higher analgesic potency than morphine in various animal models.[1][2][3][4]

In their native amphibian hosts, dermorphins are key components of the frog's chemical defense mechanism, stored in granular glands in the skin and released upon stress or injury. It is hypothesized that their potent analgesic properties may help the frog manage pain from predator-inflicted wounds, while their soporific effects could deter predators.

This guide will delve into the known endogenous functions of this compound in amphibians, providing a comprehensive resource for researchers in pharmacology and drug development.

Physiological Roles of this compound in Amphibians

The primary and most studied endogenous function of this compound in amphibians is nociception modulation , resulting in potent analgesia. While the majority of quantitative studies on this compound's analgesic effects have been conducted in mammalian models due to their well-established pain research protocols, the foundational discovery of this compound in frog skin points to its crucial role in the amphibian's survival.

-

Defense against Predation: The high concentration of potent opioid peptides in the skin secretions of Phyllomedusa frogs suggests a defensive role. When threatened or attacked, these frogs can release a milky secretion containing this compound and other bioactive peptides. The immediate analgesic effect could be crucial for the frog's survival following an injury, allowing it to escape. Furthermore, if a predator ingests the secretion, the potent opioid effects could induce sedation or other adverse reactions, thereby discouraging further attacks.

-

Potential Endocrine and Neuromodulatory Functions: While not extensively studied in amphibians, research in mammals has shown that this compound can influence the endocrine system. For instance, in rats, this compound was found to stimulate glucagon release and decrease plasma glucose.[5] It is plausible that this compound may have similar neuromodulatory or endocrine roles within the amphibian central nervous system and periphery, although further research is needed to elucidate these functions.

Signaling Pathways

This compound exerts its effects by binding to and activating mu-opioid receptors, which are G-protein coupled receptors (GPCRs). The signaling cascade initiated by this compound binding in amphibian neurons is presumed to be homologous to the well-characterized pathway in mammals.

Upon binding of this compound to the mu-opioid receptor, the associated heterotrimeric G-protein (Gαi/o) is activated. The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels has several downstream consequences, including the modulation of ion channel activity and gene expression, ultimately leading to a decrease in neuronal excitability and the inhibition of pain signal transmission.

Quantitative Data

The majority of quantitative pharmacological data for this compound has been generated using mammalian models or cell lines. While these data provide valuable insights into this compound's potency and receptor affinity, it is important to note that there may be species-specific differences in amphibians.

Table 1: Analgesic Potency of this compound in Mammalian Models

| Species | Assay | Route of Administration | ED50 | Reference |

| Rat | Tail-flick test | Intracerebroventricular | 23 pmol/rat | [2] |

| Rat | Hot plate test | Intracerebroventricular | 13.3 pmol/rat | [2] |

| Mouse | Tail-flick test | Intravenous | 1.02 µmol/kg | [2] |

Table 2: Receptor Binding Affinity of this compound in a Mammalian Cell Line

| Cell Line | Radioligand | IC50 (this compound) | IC50 (Hyp⁶-dermorphin) | Reference |

| Mouse neuroblastoma x rat glioma hybrid | [³H]Leu-enkephalin | 0.1 µM | 0.3 µM | [6] |

Experimental Protocols

This section provides an overview of key experimental protocols for the study of this compound in amphibians.

Peptide Extraction and Purification from Phyllomedusa Skin

This protocol outlines a general method for the extraction and purification of this compound from amphibian skin secretions.

Methodology:

-

Collection of Skin Secretion: Skin secretions can be obtained from Phyllomedusa species by gentle handling or mild electrical stimulation. The secretion is washed from the skin with deionized water or a suitable buffer.

-

Extraction: The collected secretion is immediately placed in methanol to precipitate proteins and extract smaller peptides.

-

Centrifugation: The methanolic extract is centrifuged to pellet precipitated material. The supernatant, containing the peptides, is collected.

-

Lyophilization: The supernatant is lyophilized to remove the methanol and water, resulting in a dry peptide powder.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The lyophilized powder is reconstituted in an appropriate solvent and subjected to RP-HPLC using a C18 column. A gradient of increasing acetonitrile concentration in water with 0.1% trifluoroacetic acid is typically used to separate the peptides.

-

Fraction Collection and Analysis: Fractions are collected and screened for opioid activity using a receptor binding assay or other biological assay.

-

Mass Spectrometry: Active fractions are further analyzed by mass spectrometry to confirm the presence and purity of this compound.

Acetic Acid Test for Analgesia in Frogs (Rana pipiens)

This behavioral assay is used to quantify the analgesic effects of this compound in an amphibian model.

Methodology:

-

Animal Acclimation: Frogs (Rana pipiens) are acclimated individually in cages with access to water.

-

Drug Administration: this compound or a vehicle control is administered systemically, typically via injection into the dorsal lymph sac.

-

Nociceptive Stimulus: At a predetermined time after injection, a small volume of a dilute solution of acetic acid is applied to the dorsal surface of the frog's thigh.

-

Observation: The frog's response is observed. A positive response is a coordinated wipe of the stimulated area with a hindlimb. The latency to respond or the number of wipes within a specific time period can be recorded.

-

Data Analysis: The analgesic effect is quantified by an increase in the response latency or a decrease in the number of wipes in the this compound-treated group compared to the control group. A dose-response curve can be generated to determine the ED50 of this compound.

Radioligand Binding Assay for Mu-Opioid Receptors in Frog Brain

This protocol describes a method to determine the binding affinity of this compound for mu-opioid receptors in amphibian central nervous system tissue.

Methodology:

-

Tissue Preparation: Frog brains are dissected and homogenized in a cold buffer (e.g., Tris-HCl) containing protease inhibitors.

-

Membrane Preparation: The homogenate is centrifuged to pellet cell debris, and the supernatant is then centrifuged at high speed to pellet the cell membranes, which are rich in opioid receptors. The membrane pellet is washed and resuspended in a binding buffer.

-

Binding Reaction: Aliquots of the membrane preparation are incubated with a constant concentration of a radiolabeled mu-opioid receptor ligand (e.g., [³H]-DAMGO) and varying concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled opioid) from the total binding. The data are then used to generate a competition curve, from which the IC50 of this compound can be determined. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

This compound, an opioid peptide endogenous to certain amphibian species, represents a fascinating example of chemical evolution for defense and survival. Its high potency and selectivity for the mu-opioid receptor make it a subject of significant interest for pharmacological research and drug development. While much of the quantitative characterization of this compound has been performed in mammalian systems, the foundational knowledge of its role in amphibians provides a crucial context for its study. The experimental protocols outlined in this guide provide a framework for further investigation into the endogenous functions of this compound in its native biological system. Future research focusing on quantifying the analgesic effects and receptor binding affinities of this compound directly in amphibians, as well as exploring its potential neuromodulatory and endocrine roles in these animals, will undoubtedly provide valuable insights into the diverse world of amphibian-derived bioactive peptides.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacological data on dermorphins, a new class of potent opioid peptides from amphibian skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.okstate.edu [scholars.okstate.edu]

- 4. Spinal action of this compound, an extremely potent opioid peptide from frog skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: an opioid peptide from amphibian skin which affects endocrine pancreatic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dermorphins, opioid peptides from amphibian skin, act on opioid receptors of mouse neuroblastoma x rat glioma hybrid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolutionary Enigma of Dermorphin: A Potent Opioid from Frog Skin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dermorphin, a heptapeptide opioid isolated from the skin of Phyllomedusine frogs, represents a fascinating case study in evolutionary biochemistry and pharmacology. Its remarkable potency and high selectivity for the μ-opioid receptor, exceeding that of morphine, are attributed to the presence of a D-alanine residue at the second position—a rarity in the animal kingdom. This D-amino acid confers significant resistance to enzymatic degradation, enhancing the peptide's bioavailability and duration of action. The biosynthesis of this compound involves a unique post-translational modification of a precursor peptide encoded by a gene that also gives rise to other bioactive peptides, highlighting an elegant evolutionary strategy for chemical defense and signaling. This technical guide provides a comprehensive overview of the evolutionary significance of this compound, its pharmacological properties, the experimental protocols used in its study, and the signaling pathways it modulates.

Introduction

This compound (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) is a naturally occurring opioid peptide first discovered in the skin secretions of South American frogs of the genus Phyllomedusa[1][2]. Its discovery was a landmark in neuropeptide research due to its exceptionally high affinity and selectivity for the μ-opioid receptor (MOR) and the unprecedented presence of a D-amino acid in a vertebrate-derived peptide[2]. This unique structural feature is not a result of direct ribosomal synthesis but rather a post-translational enzymatic conversion from an L-alanine precursor, a process encoded within the frog's genome. The evolutionary retention of this complex biosynthetic pathway suggests a significant survival advantage conferred by this compound. This document serves as a technical resource, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways to facilitate further research and drug development efforts centered on this potent natural analgesic.

Quantitative Pharmacological Data

The pharmacological profile of this compound and its analogs has been extensively studied to elucidate their structure-activity relationships. The following tables summarize key quantitative data on their receptor binding affinities and analgesic potency.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound and Related Compounds

| Compound | μ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Selectivity (DOR/MOR) | Selectivity (KOR/MOR) |

| This compound | 0.3 - 1.5 | 20 - 150 | >1000 | ~67 - 100 | >667 |

| Morphine | 1 - 10 | 100 - 500 | 200 - 1000 | ~100 | ~200 |

| DAMGO | 0.5 - 2.0 | 50 - 200 | >5000 | ~100 | >2500 |

| Deltorphin II | 100 - 500 | 0.1 - 1.0 | >10000 | ~0.002 | >20 |

Data compiled from multiple sources. Ranges reflect variability in experimental conditions.

Table 2: In Vivo Analgesic Potency (ED50) of this compound and Morphine

| Compound | Administration Route | Analgesic Test | Animal Model | ED50 | Relative Potency (vs. Morphine) |

| This compound | Intracerebroventricular (i.c.v.) | Tail-flick | Rat | ~0.02 nmol/rat | ~1000x |

| Morphine | Intracerebroventricular (i.c.v.) | Tail-flick | Rat | ~20 nmol/rat | 1x |

| This compound | Intracerebroventricular (i.c.v.) | Hot-plate | Rat | ~0.01 nmol/rat | ~2000x |

| Morphine | Intracerebroventricular (i.c.v.) | Hot-plate | Rat | ~20 nmol/rat | 1x |

| This compound | Intravenous (i.v.) | Hot-plate | Mouse | ~1.0 mg/kg | ~30-40x |

| Morphine | Intravenous (i.v.) | Hot-plate | Mouse | ~30 mg/kg | 1x |

ED50 values represent the dose required to produce a maximal analgesic effect in 50% of the test subjects. Data is indicative and can vary based on experimental setup.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Objective: To chemically synthesize the this compound heptapeptide.

Materials:

-

Fmoc-Ser(tBu)-Wang resin

-

Fmoc-protected amino acids (Tyr(tBu), D-Ala, Phe, Gly, Pro)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Ser(tBu)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound serine by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: a. Dissolve the next Fmoc-protected amino acid (Fmoc-Pro-OH) in DMF. b. Add HBTU, HOBt, and DIPEA to activate the amino acid. c. Add the activated amino acid solution to the resin and couple for 2 hours. d. Monitor the coupling reaction using a Kaiser test. e. Wash the resin with DMF and DCM.

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Gly, Tyr(tBu), Phe, D-Ala, Tyr(tBu)).

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: a. Wash the peptide-resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups. c. Precipitate the crude peptide in cold diethyl ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.

Radioligand Displacement Assay for μ-Opioid Receptor Binding

Objective: To determine the binding affinity (Ki) of this compound for the μ-opioid receptor.

Materials:

-

Cell membranes expressing the human μ-opioid receptor (e.g., from CHO or HEK293 cells).

-

Radioligand: [³H]DAMGO (a selective μ-opioid agonist).

-

Non-specific binding control: Naloxone (a non-selective opioid antagonist).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compound: this compound at various concentrations.

-

Scintillation cocktail and liquid scintillation counter.

-

Glass fiber filters (e.g., Whatman GF/B).

Procedure:

-

Membrane Preparation: Homogenize the cell membranes in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer.

-

50 µL of [³H]DAMGO at a final concentration near its Kd.

-

50 µL of either:

-

Assay buffer (for total binding).

-

10 µM Naloxone (for non-specific binding).

-

This compound at varying concentrations (for competition).

-

-

50 µL of the membrane homogenate.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: a. Calculate specific binding = Total binding - Non-specific binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]DAMGO binding). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Analgesic Assay: Hot Plate Test

Objective: To assess the central analgesic activity of this compound in mice.

Materials:

-

Hot plate apparatus with adjustable temperature.

-

Male Swiss Webster mice (20-25 g).

-

This compound solution for injection.

-

Vehicle control (e.g., saline).

-

Timer.

Procedure:

-

Acclimatization: Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

-

Baseline Latency: Place each mouse individually on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5°C), and start the timer. The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

Drug Administration: Administer this compound or vehicle control to the mice via the desired route (e.g., intracerebroventricularly or intravenously).

-

Post-treatment Latency: At specific time points after drug administration (e.g., 15, 30, 60, 90 minutes), place the mice back on the hot plate and measure their response latencies as in step 2.

-

Data Analysis: a. Calculate the Maximum Possible Effect (%MPE) for each mouse at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. b. Plot the %MPE against time to determine the time-course of the analgesic effect. c. For dose-response studies, calculate the ED₅₀ value from the peak %MPE at different doses.

Evolutionary Significance of this compound

The presence of this compound in frog skin is a compelling example of convergent evolution of chemical defense mechanisms. The evolutionary significance of this potent opioid can be understood from several perspectives:

-

Defense against Predators: The primary evolutionary driver for the production of this compound is likely as a defense mechanism against predators. Upon attack, the release of this compound onto the frog's skin can be rapidly absorbed through the predator's mucous membranes (e.g., mouth, eyes). The potent analgesic and sedative effects of this compound can disorient and deter the predator, allowing the frog to escape.

-

The D-Amino Acid Advantage: The incorporation of a D-alanine residue is a key evolutionary innovation. Peptides composed entirely of L-amino acids are rapidly degraded by proteases present in biological systems. The D-amino acid at position 2 renders this compound highly resistant to enzymatic degradation, significantly prolonging its half-life and bioavailability. This increased stability ensures that the peptide remains active for a longer duration, maximizing its defensive efficacy.

-

Co-evolution with Opioid Receptors: The existence of highly specific opioid receptors in vertebrates, including potential predators of frogs, provided the molecular target for this compound to evolve its potent activity. The evolution of this compound in frogs and the opioid system in other vertebrates represents a fascinating example of co-evolutionary arms race, where the frog develops a potent neurotoxin that exploits the physiological systems of its predators.

-

Gene Duplication and Neofunctionalization: The gene encoding the precursor for this compound is known to also encode other bioactive peptides, such as deltorphins, which are highly selective for the δ-opioid receptor. This suggests that gene duplication events followed by neofunctionalization have played a crucial role in the evolution of a diverse arsenal of opioid peptides in these frogs, each with distinct pharmacological profiles and potentially different ecological roles.

Mandatory Visualizations

Signaling Pathway of this compound at the μ-Opioid Receptor

Caption: this compound signaling at the μ-opioid receptor.

Experimental Workflow for Radioligand Displacement Assay

References

An In-depth Technical Guide to the Initial Isolation and Characterization of Dermorphin

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Dermorphin, a heptapeptide opioid agonist, was first isolated and characterized in the early 1980s from the skin of the Amazonian frog, Phyllomedusa sauvagei.[1][2][3] Its discovery was groundbreaking due to its unique structure, notably the presence of a D-alanine residue, and its exceptionally potent and long-lasting opioid activity.[1][3] This technical guide provides a comprehensive overview of the seminal studies that led to the initial isolation, structural elucidation, and pharmacological characterization of this compound. Detailed experimental protocols from these foundational papers are presented, along with quantitative data on its biological activity. Furthermore, this document includes visualizations of the experimental workflow and the canonical signaling pathway of this compound to facilitate a deeper understanding of its scientific journey from a natural product to a molecule of significant pharmacological interest.

Introduction

The quest for novel analgesic compounds has led researchers to explore diverse natural sources. The skin of amphibians, particularly of the genus Phyllomedusa, is a rich reservoir of bioactive peptides.[4][5][6] In 1981, a pivotal discovery was made by Montecucchi and his colleagues from the esteemed Italian research group of Vittorio Erspamer.[1] They successfully isolated a novel opioid peptide from the skin of Phyllomedusa sauvagei which they named "this compound," a portmanteau of "dermal" and "morphine," reflecting its origin and potent morphine-like effects.[1]

The initial characterization of this compound revealed a heptapeptide with the amino acid sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2.[1][2][3] The presence of a D-amino acid in a peptide from a vertebrate was a remarkable and surprising finding at the time.[1][3] Subsequent research has shown that this D-alanine is a result of post-translational modification of the precursor peptide.[5][7] this compound exhibits high potency and selectivity as an agonist for the mu (μ)-opioid receptor, being approximately 30-40 times more potent than morphine.[2] This guide will delve into the technical details of the pioneering work that unveiled this unique and powerful opioid peptide.

Isolation and Purification

The initial isolation of this compound from the skin of Phyllomedusa sauvagei involved a multi-step process of extraction and chromatography.

Experimental Protocol: Isolation and Purification

-

Source Material: Skin secretions from the South American frog Phyllomedusa sauvagei.[1][3]

-

Extraction: The frog skin was extracted with methanol to obtain a crude mixture of peptides and other small molecules.[3]

-

Initial Purification: The methanol extract was subjected to a series of chromatographic steps to separate the components based on their physicochemical properties. While the seminal papers do not specify all initial steps, modern approaches for similar peptides involve solid-phase extraction.[8][9]

-

High-Performance Liquid Chromatography (HPLC): The partially purified extract was further fractionated using reverse-phase HPLC. This technique separates peptides based on their hydrophobicity. The fractions were monitored for opioid activity using bioassays.

-

Final Purification: Fractions exhibiting the highest opioid activity were pooled and subjected to further rounds of HPLC under different conditions to achieve purification to homogeneity. The purity of the final product was assessed by analytical HPLC.[4]

Structural Elucidation

Once a pure sample of this compound was obtained, its primary structure was determined using a combination of amino acid analysis and sequencing techniques.

Experimental Protocol: Structural Elucidation

-

Amino Acid Analysis: The purified peptide was hydrolyzed to its constituent amino acids, which were then identified and quantified. This provided the relative abundance of each amino acid in the peptide.[4]

-

Edman Degradation: The amino acid sequence of the peptide was determined using automated Edman degradation. This method sequentially removes one amino acid at a time from the N-terminus of the peptide, which is then identified.

-

Determination of D-Amino Acid Presence: The presence of a D-alanine residue was a critical and unexpected finding. This was confirmed by enzymatic and chromatographic methods. The peptide was treated with enzymes that specifically cleave peptide bonds adjacent to L-amino acids. The resistance of the Tyr-Ala bond to cleavage, coupled with chiral analysis of the amino acids, confirmed the presence of D-alanine.

-

Mass Spectrometry: Modern characterization of this compound and its analogs heavily relies on mass spectrometry to confirm the molecular weight and sequence of the peptide.[4][8]

Pharmacological Characterization

The biological activity of the newly isolated this compound was assessed through a series of in vitro and in vivo pharmacological assays to determine its potency, selectivity, and mechanism of action.

Experimental Protocol: In Vitro Bioassays

-

Guinea Pig Ileum Assay: This classic assay is used to assess the activity of opioid agonists. The guinea pig ileum contains μ- and kappa (κ)-opioid receptors. Agonists inhibit the electrically stimulated contractions of the ileum. The inhibitory effect of this compound was measured and compared to that of known opioids like morphine.[10]

-

Mouse Vas Deferens Assay: This preparation is rich in delta (δ)-opioid receptors. Similar to the guinea pig ileum assay, the ability of this compound to inhibit electrically induced contractions was quantified.[10]

-

Receptor Binding Assays: To determine the binding affinity and selectivity of this compound for different opioid receptor subtypes (μ, δ, κ), radioligand binding assays were performed using rat brain membrane preparations.[4][11] These assays measure the displacement of a radiolabeled opioid ligand by this compound.

Experimental Protocol: In Vivo Analgesia Assays

-

Mouse Hot Plate Test: This test measures the latency of a mouse to react to a thermal stimulus (a heated plate). An increase in the reaction latency is indicative of analgesia.

-

Mouse Tail-Flick Test: In this assay, the time it takes for a mouse to flick its tail away from a radiant heat source is measured. Analgesics increase this latency.[4]

-

Intracerebroventricular (ICV) Administration: To assess the central effects of this compound, it was administered directly into the cerebral ventricles of rats.[10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial characterization of this compound.

| Parameter | Value | Reference |

| Amino Acid Sequence | H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2 | [1][3] |

| Molecular Weight | 802.87 g/mol | [12][13] |

Table 1: Physicochemical Properties of this compound

| Assay | Relative Potency (vs. Morphine = 1) | Reference |

| Guinea Pig Ileum | ~1000 | [10] |

| Mouse Vas Deferens | ~40 | [10] |

| Analgesia (rat, ICV) | 752 - 2170 | [10] |

| Analgesia (mouse, IV) | 30-40 | [2] |

Table 2: Pharmacological Potency of this compound

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and characterization of this compound.

This compound Signaling Pathway

Caption: Simplified signaling pathway of this compound via the mu-opioid receptor.

Conclusion

The initial isolation and characterization of this compound represented a significant advancement in opioid research. The discovery of a D-amino acid-containing peptide in vertebrates challenged existing biological paradigms and opened new avenues for the design of potent and selective opioid receptor agonists. The methodologies employed in these early studies, from extraction and purification to detailed pharmacological profiling, laid the groundwork for our current understanding of this remarkable natural product. The high analgesic potency of this compound continues to make it and its analogs subjects of interest in the ongoing development of novel pain therapeutics.

References

- 1. Rediscovery of old drugs: the forgotten case of this compound for postoperative pain and palliation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Amino acid composition and sequence of this compound, a novel opiate-like peptide from the skin of Phyllomedusa sauvagei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Opioid peptides from frog skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. frogchemistry.com [frogchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Fast and sensitive analysis of this compound and HYP6-dermorphin in equine plasma using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A high throughput approach for determination of this compound in human urine using liquid chromatography-mass spectrometry for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological data on dermorphins, a new class of potent opioid peptides from amphibian skin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacological activity of deltorphin and this compound-related glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound | 77614-16-5 | FD108711 | Biosynth [biosynth.com]

Dermorphin: A Technical Guide to its Peptide Sequence, Chemical Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermorphin is a naturally occurring opioid peptide first isolated from the skin of South American frogs of the genus Phyllomedusa.[1][2][3] It is a heptapeptide with a unique structural feature: the presence of a D-amino acid (D-Alanine) at the second position, which is a rarity in vertebrate peptides and contributes to its remarkable potency and stability.[4][5] this compound exhibits high affinity and selectivity for the µ-opioid receptor (MOR), acting as a potent agonist.[1][6][7] Its analgesic potency has been reported to be 30-40 times greater than that of morphine.[1][3] This document provides an in-depth technical overview of this compound, focusing on its chemical properties, pharmacological activity, and the underlying signaling mechanisms.

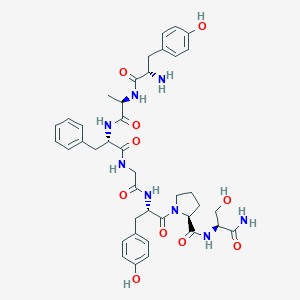

Peptide Sequence and Chemical Structure

This compound is a heptapeptide with the following amino acid sequence:

H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ [1][4]

This primary structure, particularly the N-terminal tetrapeptide Tyr-D-Ala-Phe-Gly, is considered the minimal sequence required for its agonistic activity at µ-opioid receptors.[8] The presence of D-Alanine at position 2 makes the peptide resistant to enzymatic degradation.[8]

Chemical Properties

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₄₀H₅₀N₈O₁₀ | [1][9] |

| Molar Mass | 802.886 g·mol⁻¹ | [1][9] |

| IUPAC Name | (2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide | [9] |

| CAS Number | 77614-16-5 | [1][9] |

Pharmacological Data

This compound's interaction with opioid receptors has been extensively studied. The following tables summarize key quantitative data from various in vitro and in vivo assays.

In Vitro Binding Affinity and Potency

| Assay Type | Receptor | Radioligand | Preparation | Ki (nM) | IC₅₀ (nM) | Reference |

| Receptor Binding | µ-opioid | [³H]DAMGO | Rat brain membranes | 0.7 | - | [10] |

| Receptor Binding | δ-opioid | [³H]DPDPE | Rat brain membranes | 62 | - | [10] |

| Receptor Binding | κ-opioid | [³H]EKC | Guinea pig cerebellum | >5000 | - | [10] |

| Receptor Binding | µ-opioid | [³H]DAMGO | CHO-hMOR cells | - | 0.11 ± 0.02 | [11] |

| Receptor Binding | δ-opioid | [³H]DPDPE | CHO-hDOR cells | - | 342 ± 20 | [11] |

DAMGO: [D-Ala², N-MePhe⁴, Gly-ol⁵]enkephalin; DPDPE: [D-Pen², D-Pen⁵]enkephalin; EKC: Ethylketocyclazocine; CHO-hMOR/hDOR: Chinese Hamster Ovary cells expressing human µ- or δ-opioid receptors.

In Vivo Analgesic Potency

| Assay | Species | Administration | ED₅₀ | Comparison | Reference |

| Hot Plate Test | Rat | Intracerebroventricular (ICV) | 13.3 pmol/rat | 2,170 times more potent than morphine | [5] |

| Tail-Flick Test | Rat | Intracerebroventricular (ICV) | 23 pmol/rat | 752 times more potent than morphine | [5] |

| Tail-Pinch Test | Rat | Subcutaneous (SC) | 0.83 mg/kg | - | [5] |

| Tail-Flick Test | Mouse | Intravenous (IV) | 1.02 µmol/kg | Morphine ED₅₀: 11.3 µmol/kg | [5] |

Signaling Pathways

This compound exerts its effects by activating µ-opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound initiates a cascade of intracellular events.

G-Protein Coupled Signaling Cascade

Upon binding of this compound to the µ-opioid receptor, the associated heterotrimeric G-protein (Gi/o) is activated. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effectors.

The primary downstream effects include:

-

Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This typically results in the inhibition of voltage-gated Ca²⁺ channels, reducing neurotransmitter release, and the activation of G-protein-coupled inwardly rectifying K⁺ (GIRK) channels, leading to hyperpolarization of the neuronal membrane.

Both of these actions contribute to a reduction in neuronal excitability, which is the basis for this compound's potent analgesic effects.

β-Arrestin Pathway and Receptor Regulation

Prolonged activation of the µ-opioid receptor by agonists like this compound can lead to receptor desensitization and internalization, processes mediated by G-protein coupled receptor kinases (GRKs) and β-arrestins.

This pathway is associated with the development of tolerance and certain side effects of opioid agonists.

Experimental Protocols

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of this compound for opioid receptors.

Objective: To quantify the affinity (Ki) of this compound for µ, δ, and κ opioid receptors.

Materials:

-

Membrane preparations from rat brain or cells expressing the opioid receptor of interest (e.g., CHO-hMOR).

-

Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, [³H]EKC for κ-receptors).

-

Unlabeled this compound at various concentrations.

-

Incubation buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Hot Plate Test

This is an in vivo assay to assess the analgesic effect of this compound.

Objective: To determine the antinociceptive potency (ED₅₀) of this compound in response to a thermal stimulus.

Materials:

-

Hot plate apparatus with adjustable temperature.

-

Experimental animals (e.g., rats or mice).

-

This compound solution for administration (e.g., ICV, IV, or SC).

-

Vehicle control (e.g., saline).

-

Timer.

Procedure:

-

The hot plate is maintained at a constant temperature (e.g., 52.5°C or 55°C).[8]

-

A baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each animal before drug administration. A cut-off time is set to prevent tissue damage.

-

Animals are administered with either this compound at various doses or the vehicle control.

-

At specific time points after administration, the animals are placed back on the hot plate, and the latency to the nociceptive response is recorded.

-

The dose of this compound that produces a 50% maximal possible effect (%MPE) or a 50% increase in response latency is calculated as the ED₅₀.

Conclusion

This compound remains a molecule of significant interest to the scientific community due to its unique structure and potent µ-opioid receptor agonism. Its high analgesic efficacy, coupled with a distinct pharmacological profile compared to traditional opioids, presents opportunities for the development of novel pain therapeutics. This guide provides a foundational understanding of this compound's core chemical and biological characteristics to aid researchers and drug development professionals in their ongoing investigations.

References

- 1. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Radioligand binding assays: from opiate receptors to drug discovery mainstay. | Revvity [revvity.com]

- 4. Guinea-pig ileum (GPI) and mouse vas deferens (MVD) preparations in the discovery, discrimination and parallel bioassay of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. meliordiscovery.com [meliordiscovery.com]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajrconline.org [ajrconline.org]

- 10. Tail flick test - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Unraveling the Intricacies of Dermorphin Precursor Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dermorphin, a potent and highly selective μ-opioid receptor agonist, stands out in the landscape of bioactive peptides due to its unusual post-translational modifications, most notably the presence of a D-alanine residue. This modification is critical for its remarkable analgesic properties, which are reported to be 30-40 times greater than morphine.[1] This technical guide delves into the core post-translational modifications of the this compound precursor, providing a comprehensive overview of the enzymatic processes, available quantitative data, and detailed experimental methodologies for researchers in the field.

The this compound Precursor: A Multi-faceted Prohormone

The journey to active this compound begins with a larger precursor protein, prepro-dermorphin, synthesized in the skin of the South American frog, Phyllomedusa sauvagei.[2][3] The precursor is characterized by the presence of homologous repeats of a 35-amino acid sequence, each containing a single copy of the this compound heptapeptide sequence (Tyr-L-Ala-Phe-Gly-Tyr-Pro-Ser).[3] The genetic blueprint dictates the incorporation of L-alanine, which undergoes a crucial stereochemical inversion to D-alanine in the final active peptide.[3]

Key Post-Translational Modifications

The maturation of the this compound precursor into its biologically active form involves a cascade of precise enzymatic events. These modifications are essential for its potent opioid activity and include proteolytic cleavage, a unique L- to D-amino acid isomerization, and C-terminal amidation.

Proteolytic Cleavage: Liberating the Active Peptide

The this compound heptapeptide is excised from its precursor by the action of prohormone convertases (PCs), a family of serine proteases that cleave at specific basic amino acid residues. While the exact PCs involved in this compound precursor processing have not been definitively identified, the presence of potential cleavage sites suggests the involvement of enzymes like PC1/3 and PC2, which are commonly found in the secretory pathways of neuroendocrine cells.

Table 1: Putative Proteolytic Cleavage Sites in the this compound Precursor

| Precursor Region | Amino Acid Sequence | Putative Cleavage Site | Potential Prohormone Convertase |

| N-terminus of this compound | ...-Lys-Arg-Tyr -Ala-Phe-... | Following Lys-Arg | PC1/3, PC2 |

| C-terminus of this compound | ...-Pro-Ser-Gly -Lys-Arg-... | Following Lys-Arg | PC1/3, PC2 |

A Stereochemical Twist: The L- to D-Amino Acid Isomerization

The most remarkable post-translational modification in this compound biosynthesis is the conversion of the L-alanine at position 2 to a D-alanine. This isomerization is catalyzed by a specific L-to-D-amino-acid isomerase.[1] This enzymatic step is critical, as the presence of D-alanine is essential for the high affinity and selectivity of this compound for the μ-opioid receptor. The corresponding peptide with L-alanine is significantly less active.

C-terminal Amidation: A Final Touch for Activity

The C-terminus of the mature this compound heptapeptide is amidated, a common post-translational modification for many bioactive peptides. This amidation is carried out by the enzyme peptidylglycine α-amidating monooxygenase (PAM). The presence of a glycine residue immediately following the C-terminal serine in the precursor serves as the recognition signal for PAM. The C-terminal amide is believed to protect the peptide from degradation by carboxypeptidases and to be important for its biological activity.

Quantitative Insights into this compound Processing

Quantitative data on the efficiency of each step in the post-translational modification of the this compound precursor is limited. However, studies on related peptides and the analysis of processed products from frog skin extracts provide some insights.

Table 2: Relative Abundance of this compound-Related Peptides in Phyllomedusa sauvagei Skin Extracts

| Peptide | Relative Abundance | Implication for Processing Efficiency |

| [L-Met2]dermenkephalin | ~100-fold higher than dermenkephalin | Suggests that the L- to D-isomerization of methionine in the related peptide dermenkephalin is a rate-limiting or inefficient step.[4] |

| This compound | High | Indicates efficient proteolytic cleavage and L- to D-alanine isomerization. |

Experimental Protocols for Studying this compound Precursor Modification

Investigating the post-translational modification of the this compound precursor requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

In Vitro Cleavage of Prothis compound by Prohormone Convertases

This protocol outlines a general method for assessing the ability of specific prohormone convertases to cleave the this compound precursor.

Materials:

-

Recombinant this compound precursor (can be expressed in and purified from a suitable expression system).

-

Recombinant prohormone convertases (e.g., PC1/3, PC2).

-

Cleavage buffer (e.g., 100 mM sodium acetate, pH 5.5, 5 mM CaCl2).

-

SDS-PAGE gels and reagents.

-

Western blotting apparatus and antibodies against specific regions of the this compound precursor.

-

HPLC-MS system for product analysis.

Procedure:

-

Incubate a defined amount of the recombinant this compound precursor with a specific prohormone convertase in the cleavage buffer at 37°C for various time points (e.g., 0, 1, 4, 8 hours).

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analyze the cleavage products by SDS-PAGE followed by Western blotting using antibodies that recognize different epitopes of the precursor to identify cleavage fragments.

-

For more detailed analysis, inject the reaction mixture into an HPLC-MS system to separate and identify the specific cleavage products by their mass-to-charge ratio.

Analysis of this compound and its Precursor in Frog Skin Extracts

This protocol describes the extraction and analysis of this compound and its precursor from their natural source.

Materials:

-

Skin from Phyllomedusa sauvagei.

-

Extraction buffer (e.g., acidified methanol).

-

Homogenizer.

-

Centrifuge.

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

HPLC-MS/MS system.

Procedure:

-

Homogenize the frog skin in the extraction buffer.

-

Centrifuge the homogenate to pellet cellular debris.

-

Load the supernatant onto a pre-conditioned SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the peptides with an appropriate solvent (e.g., acetonitrile with formic acid).

-

Dry the eluate and reconstitute in a suitable solvent for HPLC-MS/MS analysis.

-

Use the HPLC-MS/MS system to separate and identify this compound, its precursor forms, and other related peptides based on their retention times and fragmentation patterns.

Signaling Pathways Regulating this compound Biosynthesis

The signaling pathways that regulate the expression of the this compound precursor and the enzymes involved in its post-translational modification are not well understood. However, it is likely that the biosynthesis of this potent opioid is tightly controlled in response to various physiological and environmental stimuli. Further research is needed to elucidate the specific transcription factors, receptors, and intracellular signaling cascades that govern this compound production in the skin of Phyllomedusa sauvagei.

Conclusion

The post-translational modification of the this compound precursor is a fascinating and complex process that results in a uniquely potent opioid peptide. The key steps of proteolytic cleavage, L- to D-amino acid isomerization, and C-terminal amidation are all critical for its biological activity. While much has been learned, further research is necessary to fully characterize the enzymes involved, the precise molecular mechanisms, and the regulatory pathways that control the biosynthesis of this compound. A deeper understanding of these processes will not only provide valuable insights into the evolution of bioactive peptides but may also pave the way for the development of novel and more effective analgesic drugs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Amino acid composition and sequence of this compound, a novel opiate-like peptide from the skin of Phyllomedusa sauvagei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-alanine in the frog skin peptide this compound is derived from L-alanine in the precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pharmacological Journey of Dermorphin: A Technical Guide

An In-depth Exploration of a Potent Amphibian Opioid Peptide for Researchers, Scientists, and Drug Development Professionals

Introduction

First isolated in the early 1980s from the skin of South American frogs of the Phyllomedusa genus, dermorphin is a naturally occurring heptapeptide with potent opioid properties.[1][2][3] Its discovery was remarkable due to the presence of a D-alanine residue in its amino acid sequence (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2), a rarity in animal-synthesized peptides.[2][3][4] This unique structural feature contributes significantly to its high potency and selectivity as a mu (µ)-opioid receptor agonist.[2] Pharmacological studies have consistently demonstrated that this compound is substantially more potent than morphine, exhibiting a powerful analgesic effect.[2][4][5][6] This technical guide provides a comprehensive overview of the pharmacological history of this compound research, detailing its receptor binding affinity, in vivo and in vitro functional activity, and the experimental methodologies used in its evaluation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from various pharmacological studies on this compound and its analogues, providing a comparative overview of their receptor binding affinities and analgesic potencies.

Table 1: Receptor Binding Affinity of this compound and Its Analogues

| Compound | Receptor | Radioligand | Preparation | IC50 (nM) | Ki (nM) | Selectivity (δ/µ) | Reference |

| This compound | µ | [3H]DAMGO | Rat brain membranes | - | 0.7 | 88 | [7] |

| This compound | δ | [3H]DPDPE | Rat brain membranes | - | 62 | - | [7] |

| This compound | κ | [3H]EKC | Guinea pig cerebellum | - | >5000 | - | [7] |

| [D-Orn(COCH2Br)2]this compound | µ | [3H]DAMGO | - | 0.1-5 | - | >3000 | [8] |

| Tyr-D-Ala-Gly-Phe-Leu(CH2SNpys) | µ | - | - | 19 | - | - | [8] |

| Tyr-D-Ala-Gly-Phe-Leu(CH2SNpys) | δ | - | - | 12 | - | - | [8] |

Note: IC50 is the half maximal inhibitory concentration. Ki is the inhibitory constant. DPDPE is [D-Pen2,D-Pen5]enkephalin. DAMGO is [D-Ala2, N-MePhe4, Gly-ol]-enkephalin. EKC is ethylketocyclazocine.

Table 2: In Vivo Analgesic Potency of this compound and Its Analogues

| Compound | Test | Administration | Animal Model | ED50 | Potency vs. Morphine | Reference |

| This compound | Tail-flick | Intracerebroventricular | Rat | 23 pmol/rat | 752x | [4][9] |

| This compound | Hot plate | Intracerebroventricular | Rat | 13.3 pmol/rat | 2170x | [4][9] |

| This compound | - | Intravenous | Mouse | 1.02 µmol/kg | - | [9] |

| Morphine | Tail-flick | Intracerebroventricular | Rat | 17.3 nmol/rat | 1x | [9] |

| Morphine | Hot plate | Intracerebroventricular | Rat | 28.3 nmol/rat | 1x | [9] |

| Morphine | - | Intravenous | Mouse | 11.3 µmol/kg | - | [9] |

| H-Tyr-D-MetO-Phe-Sar-NH2 | - | Subcutaneous | Mouse | - | 22x | |

| H-Tyr-D-MetO-Phe-D-Ala-OH | - | Subcutaneous | Mouse | - | 30x |

Note: ED50 is the half maximal effective dose.

Key Experimental Protocols

This section details the methodologies for the pivotal experiments cited in this compound research.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Protocol:

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from rat brain or transfected cell lines) are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated with a specific radiolabeled ligand (e.g., [3H]DAMGO for µ-receptors) and varying concentrations of the unlabeled test compound (this compound or its analogues).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Guinea Pig Ileum (GPI) Bioassay

This in vitro functional assay assesses the inhibitory effect of opioids on the electrically stimulated contractions of the guinea pig ileum, which is rich in µ-opioid receptors.

Protocol:

-

Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and aerated.

-

Stimulation: The ileum is subjected to electrical field stimulation, which causes cholinergic nerve-mediated contractions.

-

Drug Application: Increasing concentrations of the opioid agonist (this compound) are added to the organ bath.

-

Measurement: The inhibitory effect of the agonist on the amplitude of the electrically induced contractions is recorded.

-

Data Analysis: A concentration-response curve is constructed to determine the IC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.

In Vivo Analgesia Models

This test measures the response to a thermal pain stimulus and is indicative of supraspinal analgesic effects.

Protocol:

-

Apparatus: A heated plate maintained at a constant temperature (typically 52-55°C).

-

Procedure: The animal (e.g., a rat or mouse) is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking or jumping) is recorded.

-

Drug Administration: The test compound is administered (e.g., intravenously or intracerebroventricularly) prior to the test.

-

Measurement: The increase in the latency period after drug administration compared to a baseline measurement indicates analgesia. A cut-off time is employed to prevent tissue damage.

This test assesses the spinal reflex to a thermal stimulus.

Protocol:

-

Apparatus: A device that focuses a beam of radiant heat onto the animal's tail.

-

Procedure: The animal's tail is exposed to the heat source, and the time taken to flick the tail away from the stimulus is measured.

-

Drug Administration: The test compound is administered before the test.

-

Measurement: An increase in the tail-flick latency indicates an analgesic effect. A maximum exposure time is set to avoid injury.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound and a typical experimental workflow for its pharmacological evaluation.

References

- 1. New models for the evaluation of opioid effects in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Endomorphin-1 and endomorphin-2 activate mu-opioid receptors in myenteric neurons of the guinea-pig small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Characterisation and visualisation of [3H]this compound binding to mu opioid receptors in the rat brain. Combined high selectivity and affinity in a natural peptide agonist for the morphine (mu) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of this compound-Based Affinity Labels with Subnanomolar Affinity for Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antinociception versus serum concentration relationships following acute administration of intravenous morphine in male and female Sprague-Dawley rats: differences between the tail flick and hot plate nociceptive tests - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Opioid: A Technical Guide to the Natural Sources and Analogs of Dermorphin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermorphin, a heptapeptide of amphibian origin, stands out in the landscape of opioid research due to its remarkable potency and high selectivity for the µ-opioid receptor. First isolated from the skin of South American frogs of the genus Phyllomedusa, its unique structure, which includes a D-amino acid, confers significant biological activity and resistance to enzymatic degradation. This technical guide provides a comprehensive overview of the natural sources of this compound, its known natural and synthetic analogs, and the experimental methodologies employed in their isolation, characterization, and pharmacological evaluation. Detailed protocols for key experiments, quantitative data on receptor binding and functional activity, and visualizations of relevant biological pathways and experimental workflows are presented to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Natural Sources and Biosynthesis

The primary natural source of this compound is the skin secretions of phyllomedusine frogs, particularly species such as Phyllomedusa bicolor and Phyllomedusa sauvagei.[1][2][3][4] These amphibians produce a rich cocktail of bioactive peptides, including this compound and the closely related deltorphins, which are selective for the δ-opioid receptor.[5][6]

The biosynthesis of this compound is notable for an unusual post-translational modification. The peptide is encoded in a precursor protein where the second amino acid is L-alanine.[1][3] Following ribosomal synthesis, an enzyme known as a peptide isomerase catalyzes the stereochemical inversion of this L-alanine residue to a D-alanine.[2] This D-amino acid is crucial for this compound's high affinity for the µ-opioid receptor.[2]

Known Natural Analogs

Several natural analogs of this compound have been identified in the skin extracts of Phyllomedusa frogs. These variations typically involve amino acid substitutions at different positions of the heptapeptide chain.

| Analog Name | Sequence | Natural Source |

| This compound | H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ | Phyllomedusa sauvagei, Phyllomedusa bicolor[1][7] |

| [Lys⁷]this compound-OH | H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Lys-OH | Phyllomedusa bicolor[1] |

| [Trp⁴,Asn⁷]this compound-OH | H-Tyr-D-Ala-Phe-Trp-Tyr-Asn-Ser-OH | Phyllomedusa bicolor[1] |

| Hyp⁶-dermorphin | H-Tyr-D-Ala-Phe-Gly-Tyr-Hyp-Ser-NH₂ | Phyllomedusa rhodei[8] |

Pharmacological Profile

This compound is a potent and highly selective agonist of the µ-opioid receptor (MOR).[2][9] Its analgesic potency has been reported to be 30 to 40 times greater than that of morphine.[2] The activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the modulation of neuronal excitability and neurotransmitter release, resulting in analgesia.

Quantitative Pharmacological Data

The following tables summarize the binding affinity (Ki or IC₅₀) and functional potency (EC₅₀ or ED₅₀) of this compound and some of its analogs for the µ-opioid receptor.

Table 1: µ-Opioid Receptor Binding Affinities

| Compound | Kᵢ (nM) | IC₅₀ (nM) | Radioligand | Cell Line/Tissue | Reference |

| This compound | 1.89 | 0.11 - 1.0 | [³H]DAMGO | CHO-hMOR, Rat Brain | [7][10] |

| [Dmt¹]DALDA | - | 0.23 | [³H]DAMGO | Mouse Brain | [11] |

| [D-Arg²]this compound(1-4) | - | 1.2 | [³H]DAMGO | Mouse Brain | [11] |

Note: Kᵢ (inhibition constant) and IC₅₀ (half maximal inhibitory concentration) are measures of binding affinity. Lower values indicate higher affinity.

Table 2: Functional Potency at the µ-Opioid Receptor